molecular formula C13H20ClN3 B13694465 1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane

1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane

Cat. No.: B13694465
M. Wt: 253.77 g/mol
InChI Key: HMNCZYNKIDVMGW-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane is an organic compound with the molecular formula C13H20ClN3 It is a derivative of piperazine, a heterocyclic amine, and contains a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane typically involves the reaction of 4-chlorophenylpiperazine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-[4-(4-fluorophenyl)-1-piperazinyl]propane
  • 1-Amino-3-[4-(4-bromophenyl)-1-piperazinyl]propane
  • 1-Amino-3-[4-(4-methylphenyl)-1-piperazinyl]propane

Uniqueness

1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-amine

InChI

InChI=1S/C13H20ClN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,6-11,15H2

InChI Key

HMNCZYNKIDVMGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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